Famotidine cyanoamidine
CAS No.: 76823-97-7
VCID: VC21338152
Molecular Formula: C9H13N7S2
Molecular Weight: 283.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Famotidine cyanoamidine, with the molecular formula C₉H₁₃N₇S₂, is a derivative of famotidine, a well-known histamine H2 receptor antagonist used primarily in treating conditions like gastroesophageal reflux disease and peptic ulcers . It is classified as an impurity of famotidine, specifically referred to as Impurity G . Despite its classification as an impurity, famotidine cyanoamidine exhibits biological activities similar to those of famotidine, acting as a histamine H2 receptor antagonist to reduce gastric acid secretion. Biological Activity and Interaction StudiesFamotidine cyanoamidine acts as a histamine H2 receptor antagonist, which is crucial for reducing gastric acid secretion. Interaction studies focus on its binding affinity with histamine H2 receptors, indicating that structural modifications can alter efficacy and side effect profiles compared to other H2 antagonists. Understanding these interactions is vital for optimizing drug design. Comparison with Other H2 Receptor AntagonistsFamotidine cyanoamidine shares structural similarities with other H2 receptor antagonists but has unique modifications that may enhance its biological activity. A comparison with other compounds is as follows:
Research Findings and ImplicationsWhile famotidine cyanoamidine lacks a documented mechanism of action as an impurity, its structural modifications suggest potential therapeutic benefits. Research into its interaction with H2 receptors could lead to optimized drug formulations with improved efficacy and safety profiles. |
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CAS No. | 76823-97-7 | ||||||||||||||||||
Product Name | Famotidine cyanoamidine | ||||||||||||||||||
Molecular Formula | C9H13N7S2 | ||||||||||||||||||
Molecular Weight | 283.4 g/mol | ||||||||||||||||||
IUPAC Name | N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | ||||||||||||||||||
Standard InChI | InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16) | ||||||||||||||||||
Standard InChIKey | DFHYHFAHYAJKDU-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N | ||||||||||||||||||
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N | ||||||||||||||||||
Appearance | White to light yellow Solid | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | N-Desaminosulfonyl-N-cyano Famotidine; 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide; | ||||||||||||||||||
PubChem Compound | 15572361 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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